A Technical Guide to Pyrene-PEG5-alcohol: A Fluorescent Linker for Advanced Drug Development
A Technical Guide to Pyrene-PEG5-alcohol: A Fluorescent Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-PEG5-alcohol, with the IUPAC name N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide, is a specialized chemical compound featuring a pyrene group attached to a five-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique structure combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of the PEG linker. Its primary application lies in the field of targeted protein degradation as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The terminal hydroxyl group also allows for further chemical modification, making it a versatile tool in bioconjugation and drug delivery research. This guide provides a comprehensive overview of its properties, a detailed (proposed) synthesis protocol, characterization methods, and its application in the development of fluorescently-labeled PROTACs.
Core Properties and Specifications
Pyrene-PEG5-alcohol is a solid powder, valued for its high purity and stability under specified storage conditions.[1] Its key characteristics are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide | [1] |
| CAS Number | 1817735-44-6 | [1][2][3] |
| Chemical Formula | C₂₇H₃₁NO₆ | |
| Molecular Weight | 465.55 g/mol | |
| Exact Mass | 465.2151 | |
| Purity | >98% | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, DMF, DCM |
Table 2: Spectroscopic and Storage Information
| Property | Value | Source(s) |
| Excitation Maxima (nm) | 313, 326, 343 | |
| Emission Maxima (nm) | 377, 397 | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | |
| Shipping Conditions | Ambient temperature |
Synthesis and Characterization
Proposed Synthesis Protocol: Amide Coupling
This protocol describes the chemical reaction to form the stable amide bond between the pyrene moiety and the PEG linker.
Materials:
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Pyrene-1-carboxylic acid
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Amino-PEG5-alcohol
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Silica gel for column chromatography
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Ethyl acetate and hexane for chromatography elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene-1-carboxylic acid (1 equivalent) in anhydrous DMF.
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Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Stir the mixture at room temperature for 1-2 hours.
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In a separate flask, dissolve amino-PEG5-alcohol (1 equivalent) and a non-nucleophilic base such as TEA (1.5 equivalents) in anhydrous DMF.
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Slowly add the amino-PEG5-alcohol solution to the activated pyrene-1-carboxylic acid mixture.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane to elute the final product, Pyrene-PEG5-alcohol.
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Collect the fractions containing the desired product, combine them, and remove the solvent to yield the purified solid.
Characterization
The successful synthesis and purity of Pyrene-PEG5-alcohol can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic aromatic proton signals from the pyrene group and signals corresponding to the ethylene glycol units of the PEG chain.
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¹³C NMR: Will confirm the presence of carbons from both the pyrene and PEG moieties.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to confirm the molecular weight of the final product, which should correspond to 465.55 g/mol .
Fluorescence Spectroscopy:
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Measurement of the excitation and emission spectra in a suitable solvent (e.g., DMSO, DMF) will confirm the fluorescent properties of the pyrene group. The expected excitation maxima are around 313, 326, and 343 nm, with emission maxima at approximately 377 and 397 nm.
High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC can be used to assess the purity of the final product, which should be greater than 98%.
Application in PROTAC Development
Pyrene-PEG5-alcohol is an ideal fluorescent linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The pyrene moiety allows for the tracking and quantification of the PROTAC in various assays.
Experimental Protocol: Synthesis of a Fluorescent PROTAC
This protocol outlines the final step in synthesizing a fluorescent PROTAC by conjugating a warhead (for the POI) and an anchor (for the E3 ligase) using Pyrene-PEG5-alcohol as the linker. This example assumes one of the ligands has been pre-functionalized with a reactive group (e.g., a carboxylic acid) to react with the hydroxyl group of Pyrene-PEG5-alcohol.
Materials:
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Pyrene-PEG5-alcohol
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POI ligand with a carboxylic acid group
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E3 ligase ligand with a suitable reactive group
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Coupling reagents (e.g., DCC, EDC/NHS)
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Anhydrous solvents (e.g., DMF, DCM)
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Purification supplies (silica gel, HPLC)
Procedure:
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Activation of POI Ligand: Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1-2 hours.
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Coupling to Linker: Add Pyrene-PEG5-alcohol (1 equivalent) and a base like TEA (1.5 equivalents) to the activated POI ligand solution. Stir for 12-24 hours. Purify the resulting POI-Linker-OH conjugate.
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Activation of Terminal Hydroxyl: The terminal hydroxyl group of the POI-Linker-OH conjugate can be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling with the E3 ligase ligand.
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Final Coupling: React the activated POI-Linker with the E3 ligase ligand under appropriate conditions to form the final fluorescent PROTAC.
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Purification and Characterization: Purify the final PROTAC using preparative HPLC and confirm its identity and purity with LC-MS and NMR.
Experimental Protocol: Cellular Imaging of a Fluorescent PROTAC
The pyrene label allows for direct visualization of the PROTAC's cellular uptake and localization using fluorescence microscopy.
Materials:
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Cells of interest cultured on glass-bottom imaging dishes
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Fluorescent PROTAC synthesized with Pyrene-PEG5-alcohol
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Live-cell imaging medium (phenol red-free)
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Confocal or high-content imaging microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission ~380-400 nm)
Procedure:
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Cell Plating: Seed cells on glass-bottom dishes to achieve 60-80% confluency for imaging.
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PROTAC Treatment: Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium. Replace the culture medium with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the PROTAC for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
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Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound PROTAC.
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Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the pyrene channel and a brightfield or phase-contrast channel to assess cell morphology. Time-lapse imaging can be performed to observe the dynamics of PROTAC uptake and distribution.
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Image Analysis: Use image analysis software to quantify the fluorescence intensity within cells or specific subcellular compartments.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the PROTAC.
Materials:
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Cells of interest cultured in multi-well plates
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PROTAC synthesized with Pyrene-PEG5-alcohol
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Lysis buffer (e.g., RIPA) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis equipment
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the POI
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescence substrate and imaging system
Procedure:
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Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies for the POI and loading control, followed by the HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).
Conclusion
Pyrene-PEG5-alcohol is a highly valuable tool for researchers in drug discovery and chemical biology. Its fluorescent pyrene component, combined with a flexible and biocompatible PEG linker, makes it particularly well-suited for the development and analysis of PROTACs. The ability to directly visualize and track these potent molecules within cellular environments provides critical insights into their mechanism of action, facilitating the optimization of next-generation protein degraders. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of Pyrene-PEG5-alcohol in advanced research applications.
